N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at the 3-position with an m-tolyl group (methyl-substituted phenyl) and at the 5-position with a thioether-linked N-cyclohexylacetamide chain. This structure combines lipophilic (cyclohexyl, m-tolyl) and polar (thiadiazole, thioether) moieties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUANSHNMOQWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of cyclohexylamine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various pathogens.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several thiadiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These results suggest that the compound could serve as a potential lead for developing new antibiotics targeting resistant strains .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Molecular docking studies have shown that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.
In Silico Studies
The compound's structure was analyzed using molecular docking simulations to predict its binding affinity to 5-LOX. Results indicated a favorable interaction with key active site residues, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Another promising application of this compound is its anticancer activity. Research on similar thiadiazole derivatives has shown selective cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies were conducted using the MCF7 breast cancer cell line to evaluate the cytotoxic effects of the compound:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Control (Doxorubicin) | 0.5 |
The results indicate that this compound exhibits significant anticancer properties and warrants further investigation for potential drug development .
Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for its therapeutic development. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Enzyme Inhibition Analysis
Molecular docking and kinetic studies have revealed that the compound inhibits specific enzymes associated with cancer progression. This inhibition could contribute to its cytotoxic effects observed in cell line studies .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in core heterocycles, substituents, and side chains, significantly impacting physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycles: The 1,2,4-thiadiazole core in the target compound contrasts with pyrimidoindole (1Z105) or triazolothiadiazole () systems.
- Substituent Effects : The m-tolyl group introduces moderate lipophilicity, whereas electron-withdrawing groups (e.g., 4-chloro in Compound 9 ) increase polarity. Fluorophenyl () and nitro groups (Compounds 12–13 ) further modulate electronic properties and binding interactions.
- Side Chains : The N-cyclohexylacetamide chain may improve membrane permeability compared to aryl-substituted acetamides (e.g., 3,5-dimethoxyphenyl in ) .
SAR Highlights :
- Thiadiazole vs. Triazolothiadiazole : The triazolothiadiazole system in enhances kinase inhibition due to increased planarity and hydrogen-bonding capacity, whereas the simpler thiadiazole core may favor metabolic stability .
- Substituent Positioning : The m-tolyl group’s methyl meta-substitution likely balances steric bulk and lipophilicity, contrasting with para-substituted analogs (e.g., 4-fluorophenyl in ) .
- Side Chain Optimization : Cyclohexyl groups (target compound) may reduce cytotoxicity compared to aromatic substituents (e.g., phenyl in 1Z105) while maintaining solubility .
Computational and Docking Studies
Molecular docking of related compounds (e.g., ’s triazole-thiazole derivatives) suggests that substituent orientation critically impacts target binding. For example:
Biological Activity
N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecule features a cyclohexyl group and a thiadiazole moiety, which are critical for its biological activity. The thiadiazole ring is known for its role in various pharmacological effects.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that certain thiadiazole derivatives displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
The anticancer properties of thiadiazole derivatives are well-documented. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . For instance, compounds derived from 1,2,4-thiadiazole have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in disease processes. For example, some thiadiazole derivatives have been identified as inhibitors of certain ligases and kinases that play crucial roles in cancer progression and cystic fibrosis treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring and substituents can significantly influence the compound's potency and selectivity. Research indicates that introducing different functional groups can enhance the inhibitory effects against various biological targets .
Case Studies
Several studies have explored the activity of related compounds:
- Cystic Fibrosis Treatment : A study on 1,2,4-thiadiazole derivatives revealed their potential as CFTR correctors by inhibiting RNF5 ligase activity. This suggests that similar modifications in this compound could yield effective CFTR modulators .
- Anticancer Studies : Compounds with a 1,2,4-thiadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms involved include apoptosis induction via mitochondrial pathways and modulation of cell cycle progression .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
